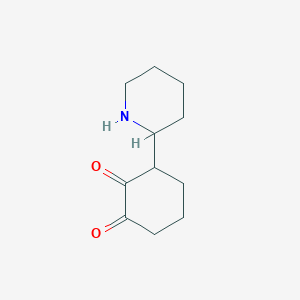

3-(Piperidin-2-yl)cyclohexane-1,2-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO2 |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

3-piperidin-2-ylcyclohexane-1,2-dione |

InChI |

InChI=1S/C11H17NO2/c13-10-6-3-4-8(11(10)14)9-5-1-2-7-12-9/h8-9,12H,1-7H2 |

InChI Key |

XQMBVPYSCQYCRP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2CCCC(=O)C2=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Piperidin 2 Yl Cyclohexane 1,2 Dione

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 3-(piperidin-2-yl)cyclohexane-1,2-dione reveals several possible disconnection points, leading to a variety of potential starting materials and synthetic strategies. The primary disconnections involve the bond between the piperidine (B6355638) ring and the cyclohexane-1,2-dione core, as well as the formation of each ring system.

Strategies for Cyclohexane-1,2-dione Core Synthesis

The cyclohexane-1,2-dione core is a key structural feature, and its synthesis can be approached through several established methods. One common strategy involves the oxidation of corresponding diols or a-hydroxy ketones. Another approach is the dihydroxylation of cyclohexene (B86901), followed by oxidation. The unique reactivity of cyclic 1,2-diketones, also known as diosphenols, makes them valuable intermediates in total synthesis. nih.gov

A concise and scalable synthetic approach to prepare silyl (B83357) triflate precursors to cyclohexyne (B14742757) and 1,2-cyclohexadiene has been developed, which could be adapted for the synthesis of functionalized cyclohexane-1,2-diones. nih.gov The degradation of alicyclic compounds with hydroxyl groups by microorganisms can involve a C-C bond ring cleavage to form an aliphatic intermediate that can be further oxidized, a pathway that highlights the reactivity of these systems. nih.gov

| Strategy | Description | Key Intermediates |

| Oxidation of Precursors | Oxidation of cyclohexane-1,2-diol or 2-hydroxycyclohexanone. | Cyclohexane-1,2-diol, 2-hydroxycyclohexanone |

| Ozonolysis | Ozonolysis of cyclohexene followed by reductive workup. | Cyclohexene |

| From Cyclohexanone (B45756) | α-Bromination of cyclohexanone followed by subsequent reactions. nih.gov | α-Bromocyclohexanone |

Strategies for Piperidin-2-yl Moiety Introduction

The piperidin-2-yl moiety is a common structural motif in many natural products and pharmaceuticals. nih.govijnrd.org Its synthesis can be achieved through various methods, including the reduction of corresponding pyridine (B92270) derivatives, cyclization of linear precursors, and cycloaddition reactions. nih.gov

Hydrogenation of substituted pyridines is a widely used method for the synthesis of piperidine derivatives. nih.gov This approach can be carried out using various catalysts, such as palladium, rhodium, or nickel. nih.gov Intramolecular cyclization reactions, such as the aza-Michael reaction, provide another powerful tool for constructing the piperidine ring. researchgate.net

| Strategy | Description | Key Intermediates |

| Pyridine Reduction | Catalytic hydrogenation of a suitably substituted pyridine. nih.gov | 2-Substituted pyridine |

| Cyclization of Amino Alkenes | Intramolecular cyclization of an amino alkene precursor. nih.gov | Linear amino-alkene |

| Cycloaddition Reactions | [4+2] cycloaddition reactions involving dienes and imines. | Dienes, Imines |

Novel Synthetic Route Development

The development of novel synthetic routes for this compound can focus on efficiency and atom economy. Direct functionalization, multi-component reactions, and cascade pathways are attractive strategies to consider.

Direct Functionalization Approaches

Direct functionalization approaches involve the direct introduction of the piperidin-2-yl moiety onto a pre-formed cyclohexane-1,2-dione core, or vice versa. This could potentially be achieved through a nucleophilic addition of a piperidine derivative to an activated cyclohexane-1,2-dione precursor. The reactivity of the enol form of 1,3-cyclohexanedione, which is the predominant tautomer in solution, suggests that similar reactivity could be exploited for the 1,2-dione. wikipedia.org

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules in a single step from three or more starting materials. taylorfrancis.comrsc.org An MCR approach to this compound could involve the reaction of a cyclohexane-1,2-dione precursor, an amine, and a third component that facilitates the formation of the piperidine ring. The development of MCRs for the synthesis of functionalized piperidines is an active area of research. tandfonline.comtandfonline.com

| MCR Type | Reactants | Potential Advantages |

| Three-component | Cyclohexane-1,2-dione, an amine, and an aldehyde/ketoester. taylorfrancis.com | High atom economy, operational simplicity. |

| Four-component | Could involve a diene, an imine precursor, and a dicarbonyl compound. | Rapid construction of molecular complexity. |

Cascade and Domino Reaction Pathways

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. wikipedia.orgnih.gov A cascade approach to this compound could be initiated by a Michael addition of a nitrogen-containing nucleophile to a derivative of cyclohexane-1,2-dione, followed by an intramolecular cyclization to form the piperidine ring. These reactions are highly efficient as they reduce the number of purification steps and the amount of waste generated. wikipedia.org

The key to a successful cascade synthesis is the careful design of the starting materials to ensure that each subsequent reaction occurs spontaneously under the same reaction conditions. wikipedia.org This approach has been successfully employed in the synthesis of various complex natural products. wikipedia.org

Asymmetric Synthesis Considerations

No published methods for the asymmetric synthesis of this compound were found. General strategies for creating chiral 3-substituted piperidines exist but have not been applied to this specific target. nih.gov

Optimization of Reaction Conditions

There is no available data on the optimization of reaction conditions for the synthesis of this compound. Discussions on catalyst screening, solvent effects, or the influence of temperature and pressure are therefore speculative and cannot be presented.

Catalyst Screening and Optimization (e.g., Piperidine as a catalyst)

No studies on catalyst screening for the synthesis of this compound have been reported. While piperidine itself is a common organocatalyst for reactions like Knoevenagel condensations and Michael additions, its role in the formation of the target compound is not described. researchgate.netacs.org

Solvent Effects and Reaction Medium Selection

Information regarding the influence of different solvents or reaction media on the synthesis of this compound is not available in the literature.

Temperature and Pressure Parameter Studies

No studies detailing the effects of temperature and pressure on the synthesis of this compound could be located.

Green Chemistry Approaches in Synthesis

While green chemistry principles have been applied to the synthesis of various piperidine and piperidone derivatives researchgate.netnih.govajchem-a.com, no such approaches have been documented for the specific synthesis of this compound.

Mechanistic Investigations of Synthetic Transformations

Due to the absence of established synthetic routes, no mechanistic investigations into the formation of this compound have been published.

Computational Mechanistic Elucidation (e.g., DFT-based studies)There is no evidence of computational studies, such as those using Density Functional Theory, that have been performed to elucidate the reaction mechanism, transition states, or energy profiles for the synthesis of this compound.

Due to the absence of specific data for this compound, the generation of an article that adheres to the strict and specific content requirements of the prompt is not feasible.

Advanced Spectroscopic and Structural Elucidation of 3 Piperidin 2 Yl Cyclohexane 1,2 Dione

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

A search for the FTIR spectrum of 3-(Piperidin-2-yl)cyclohexane-1,2-dione did not yield specific data regarding its characteristic absorption bands.

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Studies

No studies concerning the Raman or SERS analysis of this compound were identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Spectroscopic Characterization

Specific ¹H NMR data, including chemical shifts and coupling constants for this compound, are not available in the reviewed literature.

Carbon-13 (¹³C) NMR Spectroscopic Characterization

Detailed ¹³C NMR spectroscopic data for this compound could not be found.

Two-Dimensional NMR Techniques for Structure and Stereochemistry

There is no available information on the use of two-dimensional NMR techniques for the structural and stereochemical elucidation of this compound.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as gaining insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. For This compound (molecular formula: C₁₁H₁₇NO₂), HRMS would be used to confirm the exact mass.

Status: No published HRMS data for This compound was found. An article fulfilling the request would require a data table similar to the hypothetical one below.

Hypothetical HRMS Data Table (Note: This data is illustrative and not based on experimental results.)

| Ion | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Difference (ppm) |

|---|---|---|---|

| [M+H]⁺ | 196.13321 | N/A | N/A |

Fragmentation Pathway Analysis

Analysis of the fragmentation pattern in a mass spectrum helps to elucidate the structure of the molecule. By observing the masses of the fragments, chemists can deduce the connectivity of the atoms. For This compound , fragmentation would likely involve characteristic cleavages of the piperidine (B6355638) and cyclohexane (B81311) rings.

Status: Without experimental mass spectra, a fragmentation pathway analysis for this specific compound cannot be conducted.

X-ray Crystallography for Solid-State Structure

Single Crystal Growth and Preparation

The initial and crucial step for X-ray crystallography is the growth of a high-quality single crystal. This typically involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly, or using other techniques like vapor diffusion or cooling crystallization.

Status: There are no published methods for the single crystal growth and preparation of This compound .

Conformational Analysis in the Crystalline State

Once a crystal structure is determined, a detailed conformational analysis can be performed. This would reveal the specific chair, boat, or twist-boat conformation of the cyclohexane and piperidine rings and the relative orientation of the two ring systems. Studies on related piperidine derivatives often show the piperidine ring adopting a chair conformation. nih.govresearchgate.net

Status: In the absence of crystallographic data, a conformational analysis of This compound in the crystalline state is not possible. A complete analysis would require a data table of crystallographic parameters.

Hypothetical Crystallographic Data Table (Note: This data is illustrative and not based on experimental results.)

| Parameter | Value |

|---|---|

| Empirical formula | C₁₁H₁₇NO₂ |

| Formula weight | 195.26 |

| Crystal system | N/A |

| Space group | N/A |

| a, b, c (Å) | N/A, N/A, N/A |

| α, β, γ (°) | N/A, N/A, N/A |

| Volume (ų) | N/A |

| Z | N/A |

Theoretical and Computational Chemistry Studies of 3 Piperidin 2 Yl Cyclohexane 1,2 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Investigations

DFT is a popular computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable.

A systematic conformational analysis would be required to identify the most stable three-dimensional arrangements (conformers) of 3-(Piperidin-2-yl)cyclohexane-1,2-dione. This process involves optimizing the geometry of various possible isomers to find the global and local minima on the potential energy surface. The relative energies of these conformers would determine their population distribution at a given temperature. Key structural parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformer would be determined.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. A Molecular Electrostatic Potential (MEP) map would illustrate the charge distribution and identify electrophilic and nucleophilic sites within the molecule, offering insights into its intermolecular interactions.

Table 1: Hypothetical Electronic Properties calculated by DFT

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

DFT calculations can predict various spectroscopic properties. The calculation of vibrational frequencies allows for the assignment of characteristic peaks in an infrared (IR) spectrum. Similarly, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms are valuable for interpreting experimental NMR spectra and confirming the molecular structure.

Table 2: Hypothetical Predicted Spectroscopic Data

| Spectroscopic Parameter | Predicted Value |

|---|---|

| Key Vibrational Frequencies (e.g., C=O stretch) | Data not available |

| ¹H NMR Chemical Shifts | Data not available |

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. Such simulations would provide insights into its conformational flexibility, intramolecular motions, and interactions with solvent molecules, offering a more complete picture of its behavior in a realistic environment.

Conformational Space Exploration

The conformational flexibility of this compound is a key determinant of its physical, chemical, and potential biological properties. The molecule consists of two interconnected ring systems: a cyclohexane-1,2-dione ring and a piperidine (B6355638) ring. The cyclohexane (B81311) ring can adopt several conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable. The piperidine ring also preferentially adopts a chair conformation. The linkage between these two rings introduces additional degrees of freedom, leading to a complex conformational space.

A systematic exploration of this conformational space would typically begin with computational methods to identify low-energy conformers. Techniques such as molecular mechanics force fields (e.g., MMFF or AMBER) can be employed for an initial rapid screening of possible conformations. Subsequently, more accurate quantum mechanical methods, like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), would be used to optimize the geometries and calculate the relative energies of the most promising conformers. The results of such an analysis would reveal the preferred spatial arrangement of the piperidinyl and cyclohexanedione rings and the orientation of the substituent on the cyclohexane ring.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While conformational analysis provides a static picture of the molecule's preferred shapes, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. By simulating the motion of atoms and molecules, MD can provide insights into how this compound behaves in a more realistic environment, such as in a solvent or interacting with a biological target.

An MD simulation of this compound would involve placing it in a simulated box of solvent molecules (e.g., water) and solving Newton's equations of motion for all atoms in the system. The simulation would track the trajectory of each atom over a period of nanoseconds or even microseconds. Analysis of these trajectories can reveal important dynamic properties, such as the flexibility of the molecule, the stability of different conformations, and the nature of intramolecular and intermolecular interactions. For instance, MD simulations could elucidate the hydrogen bonding patterns between the dione (B5365651) and the piperidine's amine group, or with surrounding solvent molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific biological activity for this compound has been established in the provided context, a hypothetical QSAR study could be outlined to demonstrate the process.

Descriptor Generation and Selection

The first step in QSAR modeling is to generate a set of numerical descriptors that characterize the structural and physicochemical properties of the molecules. For a hypothetical series of analogs of this compound, these descriptors could be categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices (e.g., connectivity indices), constitutional descriptors.

3D descriptors: Geometrical properties (e.g., molecular surface area, volume), electronic properties (e.g., dipole moment, partial charges), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

Once a large pool of descriptors is generated, a crucial step is to select a subset of the most relevant ones that are highly correlated with the hypothetical biological activity and have low inter-correlation. This selection process can be performed using various statistical methods, such as genetic algorithms or stepwise multiple linear regression.

Model Development and Validation for Hypothetical Activities

With a selected set of descriptors, a mathematical model can be developed to predict the biological activity. Common methods for QSAR model development include:

Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to the activity.

Partial Least Squares (PLS): A method suitable for handling a large number of correlated descriptors.

Machine Learning Methods: Techniques like Support Vector Machines (SVM), Random Forest (RF), or Artificial Neural Networks (ANN) can capture complex non-linear relationships.

After a model is developed, its predictive power must be rigorously validated. This is typically done by dividing the initial dataset into a training set (used to build the model) and a test set (used to evaluate its performance on new data). Statistical parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the root mean square error (RMSE) are used to assess the model's robustness and predictive ability. A well-validated QSAR model could then be used to predict the hypothetical activity of new, unsynthesized analogs of this compound, thereby guiding future research efforts.

Reactivity and Chemical Transformations of 3 Piperidin 2 Yl Cyclohexane 1,2 Dione

Derivatization Strategies

Derivatization of 3-(Piperidin-2-yl)cyclohexane-1,2-dione can be approached by targeting either the dicarbonyl ring or the piperidine (B6355638) unit, offering a modular approach to synthesizing a diverse range of analogues.

The cyclohexane-1,2-dione moiety is a reactive scaffold amenable to various modifications. It exists in equilibrium with its more stable enol tautomer. wikipedia.org The two adjacent carbonyl groups create a reactive center for both nucleophilic addition and condensation reactions.

Key derivatization strategies for the cyclohexane-1,2-dione ring include:

Formation of Heterocycles: Condensation reactions with 1,2-diamines can yield diaza heterocycles. wikipedia.org This offers a pathway to fused ring systems with potential applications in medicinal chemistry.

Oximation: Reaction with hydroxylamine can lead to the formation of dioxime ligands, which are valuable in coordination chemistry.

Aldol Condensation: The carbonyl groups can undergo crossed-aldol reactions with enolates, such as that of acetone, to form 2-hydroxy-2-acetonylcyclohexanone derivatives. This reaction is driven by the relief of unfavorable dipole-dipole interactions between the adjacent carbonyls.

Acetal Formation: Under acidic conditions, the carbonyl groups can react with alcohols to form acetals, which can serve as protecting groups or modulate the electronic properties of the ring.

Table 1: Potential Derivatization Reactions of the Cyclohexane-1,2-dione Moiety

| Reagent | Product Type | Potential Application |

| 1,2-Diamines | Diaza heterocycles | Synthesis of novel fused ring systems |

| Hydroxylamine | Dioximes | Formation of metal complexes, ligands |

| Ketone Enolates | Aldol adducts | Carbon-carbon bond formation, further functionalization |

| Alcohols (acid catalyst) | Acetals | Carbonyl protection, synthesis of derivatives |

The piperidine ring offers multiple sites for functionalization, primarily at the nitrogen atom and, to a lesser extent, at the carbon atoms of the ring. The secondary amine of the piperidine moiety is a key handle for derivatization.

Common functionalization strategies for the piperidine ring include:

N-Alkylation: The nitrogen atom can be readily alkylated using alkyl halides in the presence of a base. This allows for the introduction of a wide variety of substituents to modulate the compound's steric and electronic properties.

N-Acylation: Reaction with acyl chlorides or anhydrides converts the secondary amine to an amide. N-acylation can influence the conformational preferences of the piperidine ring.

C-H Functionalization: Direct functionalization of the C-H bonds of the piperidine ring is a more advanced strategy. Rhodium-catalyzed C-H insertion reactions have been used to introduce substituents at the C2 position of N-protected piperidines. The site-selectivity of these reactions can often be controlled by the choice of catalyst and the nature of the nitrogen protecting group.

Table 2: Representative Functionalization Reactions of the Piperidine Moiety

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl halide, Base | N-Alkyl piperidine derivative |

| N-Acylation | Acyl chloride or Anhydride | N-Acyl piperidine derivative (amide) |

| C-H Functionalization | Diazo compounds, Rhodium catalyst | C-Substituted piperidine derivative |

Reaction with Nucleophiles and Electrophiles

The electrophilic nature of the carbonyl carbons in the cyclohexane-1,2-dione ring makes them susceptible to attack by nucleophiles. The nitrogen atom of the piperidine ring, being a secondary amine, is nucleophilic and can react with electrophiles. The presence of both functionalities in one molecule can lead to complex reaction profiles, including potential intramolecular reactions.

Nucleophilic Attack on the Carbonyls: Nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithiums) and hydride reducing agents (e.g., sodium borohydride) are expected to add to one or both of the carbonyl groups, leading to the formation of alcohols. The stereochemical outcome of such additions would be influenced by the steric hindrance imposed by the adjacent piperidinyl group.

Reactions at the Piperidine Nitrogen: The lone pair of electrons on the piperidine nitrogen allows it to act as a nucleophile, reacting with a variety of electrophiles. Besides the N-alkylation and N-acylation mentioned previously, this includes reactions with Michael acceptors and other electrophilic species.

Ring-Opening Reactions: While the provided reference mentions ring-opening of related cyclopropanes, direct ring-opening of the cyclohexane (B81311) or piperidine rings under typical nucleophilic or electrophilic conditions is less common. However, enzymatic hydrolysis of cyclohexane-1,2-dione to 6-oxohexanoate is known, suggesting that under specific catalytic conditions, C-C bond cleavage of the dione (B5365651) ring is possible.

Stereoselective Transformations

The presence of a chiral center at the C2 position of the piperidine ring and its attachment at a stereocenter on the cyclohexane ring introduces significant stereochemical complexity. This offers opportunities for stereoselective transformations.

Asymmetric Synthesis of Piperidine Derivatives: The synthesis of enantioenriched piperidines is a well-established field. nih.govacs.org Catalytic asymmetric hydrogenation of substituted pyridinium salts using chiral iridium or rhodium catalysts is a powerful method. nih.govacs.org Other approaches include asymmetric [4+2] annulation reactions and kinetic resolution of racemic piperidines. acs.orgnih.gov These methods could be adapted to synthesize enantiomerically pure precursors to this compound.

Diastereoselective Reactions: The existing stereocenters in the molecule can direct the stereochemical outcome of subsequent reactions. For example, the reduction of the carbonyl groups in the cyclohexane-1,2-dione ring is likely to proceed with some degree of diastereoselectivity, influenced by the stereochemistry of the piperidinyl substituent. Similarly, functionalization of the piperidine ring could be influenced by the bulky cyclohexane-1,2-dione substituent.

Table 3: Examples of Stereoselective Syntheses of Piperidine Derivatives

| Reaction Type | Catalyst/Reagent | Stereochemical Control |

| Asymmetric Hydrogenation | Chiral Iridium or Rhodium catalysts | Enantioselective |

| [4+2] Annulation | Chiral phosphine catalysts | Enantioselective |

| Kinetic Resolution | Chiral acylating agents | Enantioselective |

Catalytic Applications of this compound and its Derivatives

While there are no specific reports on the catalytic applications of this compound, its structure, containing both a secondary amine and a dicarbonyl moiety, suggests potential as a bifunctional organocatalyst or as a ligand for metal-catalyzed reactions.

Organocatalysis: The piperidine nitrogen can act as a Brønsted base or, in combination with a carbonyl group, could participate in enamine or iminium ion catalysis, similar to proline and its derivatives. The chiral nature of the molecule could allow for its use in asymmetric organocatalysis. β-amino ketones, which share a similar structural motif, are important intermediates in organic synthesis and can be prepared via organocatalytic Mannich reactions. nih.govrsc.org

Ligand Synthesis: The nitrogen atom of the piperidine and the oxygen atoms of the dione could act as a multidentate ligand for transition metals. Derivatization, for instance, by converting the dione to a dioxime, would create a strong chelating ligand. Chiral piperidine-containing ligands have been successfully employed in various asymmetric catalytic reactions.

Biocatalysis: The cyclohexane-1,2-dione moiety is a substrate for the enzyme cyclohexane-1,2-dione hydrolase, which catalyzes its ring cleavage. researchgate.net This suggests that derivatives of this compound could be explored as substrates or inhibitors for this and other enzymes.

The development of catalytic applications would likely involve the synthesis of a library of derivatives with modified steric and electronic properties to optimize catalytic activity and selectivity.

Exploration of Molecular Interactions and Biological Target Identification

Ligand-Based Drug Design Approaches

When the three-dimensional structure of a biological target is unknown, ligand-based methods are employed. These techniques utilize the information from molecules known to be active for a particular target to infer the necessary structural features for activity.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific target receptor. For a novel compound, a pharmacophore model can be generated from a set of known active ligands. This model then serves as a 3D query to screen compound libraries for other molecules that fit the required spatial and chemical features. For instance, a pharmacophore model for inhibitors of a particular kinase might include a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic group arranged in a specific geometry.

Virtual Screening Against Known Ligands

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. In a ligand-based approach, this involves comparing the structural or physicochemical properties of the candidate molecule, such as 3-(Piperidin-2-yl)cyclohexane-1,2-dione, to a database of known active ligands. Similarity searching, based on 2D fingerprints or 3D shape, is a common method. If the new compound shares significant similarity with known inhibitors of a particular protein, it is prioritized for further investigation.

Structure-Based Drug Design Approaches

When the 3D structure of a potential protein target is available, structure-based methods can provide detailed insights into the binding mechanism of a ligand. These techniques are instrumental in understanding and optimizing the interaction between a drug candidate and its receptor.

Molecular Docking Simulations with Protein Receptors

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. researchgate.net For example, derivatives of the related cyclohexane-1,3-dione scaffold have been docked into the active site of the c-Met tyrosine kinase, a known target in cancer therapy. nih.govresearchgate.net The docking process involves placing the ligand in various conformations within the protein's binding pocket and scoring each pose based on a force field that estimates the binding energy. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. acs.org

Illustrative Docking Results for a Cyclohexane-1,3-dione Derivative with c-Met Kinase

| Parameter | Value |

|---|---|

| Protein Target | c-Met Tyrosine Kinase (PDB: 3LQ8) nih.gov |

| Binding Energy (kcal/mol) | -8.5 to -10.0 (example range) |

| Key Interacting Residues | MET1160, TYR1230, ASP1222, LYS1110 |

| Types of Interactions | Hydrogen bonds, Pi-Alkyl, van der Waals |

Binding Site Analysis and Interaction Profiling

Following molecular docking, a detailed analysis of the binding site is crucial. This involves identifying the specific amino acid residues of the protein that interact with the ligand and characterizing the nature of these interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces). Visualization tools are used to generate 2D and 3D diagrams of the ligand-receptor complex, providing a clear picture of the binding mode. This analysis is fundamental for understanding the structural basis of affinity and selectivity and for guiding the rational design of more potent and specific inhibitors. acs.org

Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) Calculations

To further refine the binding affinity predictions from molecular docking, MM-GBSA calculations are often performed. acs.org This method provides a more accurate estimation of the free energy of binding by combining molecular mechanics energies with a continuum solvent model. nih.gov The calculation considers various energy components, including van der Waals energy, electrostatic energy, and solvation energy, to yield the binding free energy (ΔG_bind). A more negative ΔG_bind value indicates a more favorable binding interaction. This technique is valuable for ranking different docked poses or comparing the binding affinities of multiple ligands to the same target. acs.org

Example Components of MM-GBSA Binding Free Energy

| Energy Component | Description |

|---|---|

| ΔE_vdw | van der Waals energy |

| ΔE_elec | Electrostatic energy |

| ΔG_solv | Solvation free energy |

| ΔG_bind | Total binding free energy (ΔE_vdw + ΔE_elec + ΔG_solv) |

Experimental Target Identification Methodologies (in vitro, non-human context)

Modern proteomic techniques are instrumental in identifying the cellular targets of small molecules. These methods rely on the principle that the binding of a compound to a protein can alter the protein's physical or chemical properties, such as its thermal stability or susceptibility to proteolysis.

Mass Spectrometry-Based Thermal Stability Profiling (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a method used to identify the protein targets of a drug by observing changes in protein thermal stability upon ligand binding. The core principle is that a protein, when bound to a ligand, will typically exhibit increased resistance to heat-induced denaturation. This stabilization can be detected by heating cell lysates or intact cells to various temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of a specific protein in the soluble fraction using techniques like mass spectrometry. While a powerful technique for target discovery, no CETSA data has been published for this compound.

Drug Affinity Responsive Target Stability (DARTS) Assays

The DARTS (Drug Affinity Responsive Target Stability) assay identifies protein-ligand interactions by observing a ligand's ability to protect its target protein from proteolysis. In this method, a cell lysate is treated with a small molecule and then subjected to digestion by a protease. If the compound binds to a protein, it can shield the protein from being broken down by the protease. The resulting protein fragments are then analyzed, often by gel electrophoresis or mass spectrometry, to identify proteins that were protected by the compound. There are currently no available research findings from DARTS assays performed with this compound.

Limited Proteolysis-Mass Spectrometry (LiP-MS)

Limited Proteolysis-Mass Spectrometry (LiP-MS) is another technique used to probe for ligand-induced conformational changes in proteins on a proteome-wide scale. This method involves treating proteins with a protease under conditions where only the most susceptible peptide bonds are cleaved. Ligand binding can alter the three-dimensional structure of a protein, either exposing or protecting certain sites from proteolytic cleavage. By comparing the peptide patterns of treated and untreated samples using mass spectrometry, researchers can identify proteins that have undergone conformational changes due to compound binding, thus identifying them as potential targets. To date, no studies utilizing LiP-MS to investigate the protein interactions of this compound have been reported.

Investigation of Molecular Mechanism of Action (e.g., enzyme inhibition, receptor modulation)

The precise molecular mechanism of action for this compound is not established in the current body of scientific literature. Understanding whether a compound acts as an enzyme inhibitor, a receptor agonist or antagonist, or through other forms of molecular modulation is critical for its development as a potential therapeutic or research tool.

Research on structurally related compounds may offer clues. For instance, various derivatives of piperidine (B6355638) are known to interact with a wide range of biological targets, exhibiting diverse pharmacological activities. Similarly, cyclohexane-1,3-dione derivatives (note the different isomer) have been investigated for activities such as the inhibition of p-hydroxyphenylpyruvate dioxygenase (HPPD). However, direct extrapolation of these activities to the 1,2-dione isomer with a piperidin-2-yl substituent is not scientifically valid without direct experimental evidence.

Without dedicated in vitro studies, such as enzyme activity assays or receptor binding assays, any discussion on the specific molecular mechanism of action for this compound would be purely speculative.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

There are no research findings or contributions to summarize for 3-(Piperidin-2-yl)cyclohexane-1,2-dione as no studies on this compound were found.

Unanswered Questions and Emerging Research Avenues for this compound

The lack of any existing research means that all questions regarding its synthesis, properties, and potential applications remain unanswered. The entire field of study for this compound could be considered an emerging research avenue, starting from its basic synthesis and characterization.

Potential Broader Impact in Chemical Biology and Synthetic Organic Chemistry

Without any data on its properties or biological activity, any discussion of the potential impact of this compound would be purely speculative.

Q & A

Q. What synthetic strategies are effective for preparing 3-(Piperidin-2-yl)cyclohexane-1,2-dione, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclization or coupling reactions between piperidine derivatives and cyclohexane-dione precursors. For example, analogous compounds (e.g., piperidinyl-cyclobutene-diones) are synthesized via nucleophilic substitution or condensation reactions under controlled pH and temperature . Optimization requires systematic variation of catalysts (e.g., Lewis acids), solvents (polar aprotic for better solubility), and reaction times. Computational methods like DFT (B3LYP/6-31G**) can predict intermediate stability and transition states to guide experimental design .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- HPLC/GC-MS : Quantify purity (>97% as per GLPBIO standards) and detect impurities .

- NMR Spectroscopy : Confirm stereochemistry and functional groups (e.g., cyclohexane-dione carbonyl signals at ~200 ppm in NMR) .

- X-ray Crystallography : Resolve crystal structure to validate spatial arrangement of the piperidine and dione moieties .

Q. What safety precautions are critical during handling and storage?

Methodological Answer:

- Storage : Protect from light and moisture; store under nitrogen at 2–8°C to prevent oxidation or hydrolysis .

- Handling : Use explosion-proof equipment, grounded containers, and inert atmospheres due to flammability risks (similar to GHS Category 2 flammables) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity or stability data?

Methodological Answer: Discrepancies in experimental outcomes (e.g., varying yields or byproducts) may arise from unaccounted stereoelectronic effects. Employ:

Q. What experimental designs are optimal for studying the compound’s tautomeric equilibria or isomerization?

Methodological Answer:

Q. How can researchers address conflicting toxicity profiles reported in preliminary studies?

Methodological Answer:

- In Vitro Assays : Use standardized cell lines (e.g., HepG2 for hepatotoxicity) to compare results across labs .

- Metabolite Profiling : Identify degradation products via LC-MS to distinguish intrinsic toxicity from metabolite effects .

Data Analysis and Reproducibility

Q. What statistical approaches mitigate batch-to-batch variability in synthesis?

Methodological Answer:

Q. How should researchers validate biological activity data given limited peer-reviewed studies?

Methodological Answer:

- Orthogonal Assays : Cross-validate enzyme inhibition results using fluorescence-based and radiometric assays .

- Negative Controls : Include structurally similar but inactive analogs to confirm target specificity .

Method Development

Q. What chromatographic techniques optimize separation of diastereomers or regioisomers?

Methodological Answer:

Q. How can in situ spectroscopic methods monitor reaction progress in real time?

Methodological Answer:

- ReactIR : Track carbonyl group transformations via mid-IR absorption bands (1650–1800 cm) .

- UV-Vis Spectroscopy : Detect intermediates with conjugated systems (e.g., enolates) at specific λmax.

Contradictory Data Resolution

Q. How to reconcile discrepancies in reported solubility data across solvents?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.